

Inconsistent results with homemade sodium borate electrophoresis buffer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium pentaborate pentahydrate*

Cat. No.: *B1171842*

[Get Quote](#)

Technical Support Center: Sodium Borate Electrophoresis Buffer

Welcome to the technical support center for homemade sodium borate (SB) electrophoresis buffers. This guide provides troubleshooting advice and answers to frequently asked questions to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my DNA bands smiling or distorted?

A: Distorted bands, often called "smiling," are typically caused by uneven heat distribution across the gel. The center of the gel becomes hotter than the edges, causing DNA in the middle lanes to migrate faster.[\[1\]](#)

- **High Voltage:** While SB buffer is designed for high-voltage runs, excessively high settings can still generate significant heat, especially if other factors are not optimal.[\[1\]](#)
- **Incorrect Buffer Concentration:** Using a buffer with a higher concentration than recommended (e.g., 1.5X instead of 1X) increases the ionic strength, which leads to more heat generation and potential melting.[\[2\]](#)
- **High Salt in Samples:** Samples containing high concentrations of salt (e.g., from PCR or restriction digest buffers) can create localized areas of high conductivity, distorting the

electric field and causing bands to warp.[1][3][4]

Solution:

- Ensure your 20X stock is diluted correctly to a 1X working solution.
- Consider desalting or diluting your samples to reduce their salt concentration.[1]
- Reduce the running voltage.
- Ensure the running buffer is fresh and circulates properly in the tank.[4]

Q2: My gel overheated and melted. What went wrong?

A: Gel melting is a clear sign of excessive heat generation. Sodium borate buffer's main advantage is its low conductivity, which should prevent this.[5][6] If your gel is melting, consider these causes:

- Buffer Concentration is Too High: This is the most common reason. An improperly diluted stock solution will have much higher conductivity than intended, leading to a rapid increase in temperature.[2][6]
- Ion Depletion on Long Runs: SB buffer has a lower concentration of electrolytes. During very long runs, these ions can be depleted, causing resistance to increase, which in turn generates more heat.[6]
- High Voltage with Incorrect Buffer: Running at a high voltage (e.g., >200V) with a buffer that was accidentally prepared at a higher concentration is a recipe for a melted gel.[6]

Solution:

- Double-check the dilution of your stock buffer.
- For extended electrophoresis runs, consider using a buffer with a higher buffering capacity or one designed for long runs, like TBE.[7]
- Always use freshly prepared 1X running buffer for each experiment.[4]

Q3: Why is the resolution of my DNA bands so poor?

A: Poor resolution can manifest as fuzzy bands, smeared lanes, or the inability to distinguish between fragments of similar size.

- Inappropriate for Fragment Size: Sodium borate buffer provides excellent resolution for small DNA fragments (approximately 100 bp to 3 kb).[\[8\]](#) It is not suitable for resolving large DNA fragments (>4-5 kb), which will appear compressed and poorly separated.[\[2\]](#)[\[8\]](#)
- Overloading DNA: Loading too much DNA into a well can cause bands to become thick and merge, reducing resolution.[\[1\]](#)[\[9\]](#)
- High Voltage: While SB buffer allows for faster runs at higher voltages, this can decrease resolution, especially if run for too long, due to increased diffusion.[\[1\]](#)[\[9\]](#)
- Incorrect Agarose Concentration: The gel's pore size must be appropriate for the DNA fragments you are trying to separate.[\[10\]](#)

Solution:

- For large DNA fragments, switch to a Tris-acetate-EDTA (TAE) buffer.[\[7\]](#)
- Reduce the amount of DNA loaded per well. A minimum of 0.1–0.2 µg of DNA per millimeter of well width is a good starting point.[\[11\]](#)
- Optimize the agarose percentage for your target fragment size (see table below).
- Run the gel at a lower voltage for a longer period.[\[1\]](#)

Q4: My DNA samples are smeared. What is the cause?

A: Smearing indicates a continuous distribution of DNA fragments rather than discrete bands.

- Sample Degradation: The most common cause is DNA degradation by nucleases. Ensure your workspace and reagents are nuclease-free.[\[11\]](#)
- High Salt Concentration: As mentioned, high salt in the sample can cause smearing and other distortions.[\[3\]](#)

- Voltage Too High: Extremely high voltage can cause DNA to move too quickly and smear.[[12](#)]
- Incomplete Restriction Digest: If your sample is from a digest, incomplete cutting will result in a mixture of fragment sizes, appearing as a smear.[[1](#)]

Solution:

- Handle samples carefully, use sterile techniques, and keep samples on ice to prevent degradation.[[1](#)]
- Dilute samples that are in high-salt buffers.[[4](#)]
- Lower the running voltage.[[1](#)]
- Ensure restriction enzyme digests go to completion.[[1](#)]

Data & Protocols

Buffer Comparison

The choice of buffer significantly impacts the electrophoresis run. Sodium borate offers advantages in speed but has limitations regarding the size of DNA it can effectively resolve.

Feature	Sodium Borate (SB)	Tris-Borate-EDTA (TBE)	Tris-Acetate-EDTA (TAE)
Conductivity	Very Low	High	Medium
Heat Generation	Low	High	Medium
Typical Voltage	High (150-300V)	Low (~90V)	Low (~90V)
Run Time	Fast	Slow	Slow
Resolution (Small DNA <2kb)	Excellent[2][8]	Very Good[7]	Good
Resolution (Large DNA >5kb)	Poor[2][8]	Good	Excellent[7]
Enzyme Inhibition	Yes (Borate is an inhibitor)[13]	Yes (Borate is an inhibitor)[7][13]	No

Recommended Agarose Concentration

The agarose concentration determines the size of the pores in the gel matrix and is critical for good separation.[10]

Agarose % (w/v)	Recommended DNA Fragment Size Range
0.7%	5 kb - 12 kb
1.0%	500 bp - 10 kb
1.5%	200 bp - 3 kb
2.0%	50 bp - 2 kb

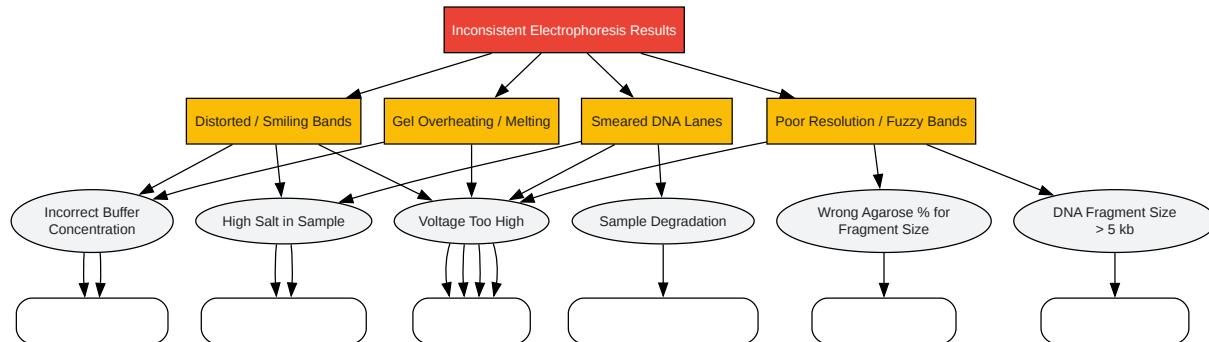
Experimental Protocols

Protocol 1: Preparation of 20X Sodium Borate (SB) Stock Solution

This protocol is based on combining sodium hydroxide and boric acid.[14][15]

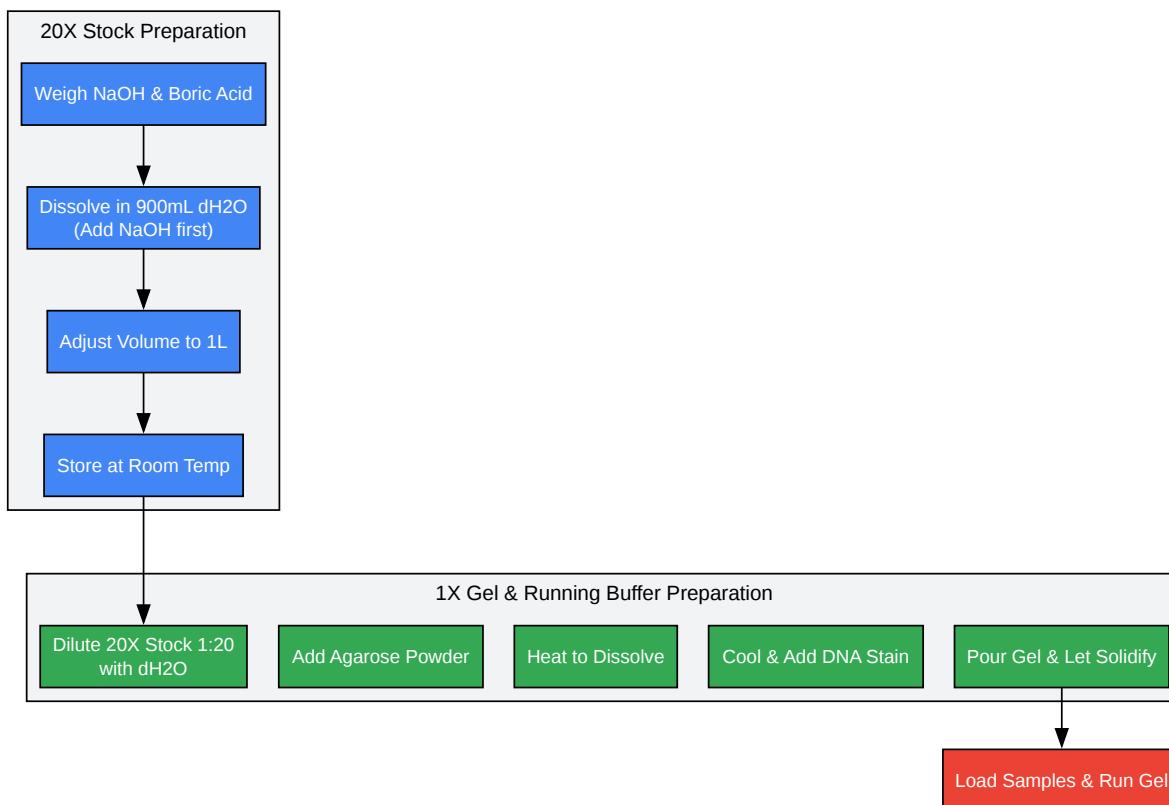
- Reagents:
 - Sodium Hydroxide (NaOH), solid pellets (MW = 40 g/mol)
 - Boric Acid (H₃BO₃), powder (MW = 61.83 g/mol)
 - Nuclease-free distilled water (dH₂O)
- Procedure:
 1. To 900 mL of dH₂O in a clean beaker, add a magnetic stir bar.
 2. Carefully weigh and add 8 g of solid NaOH. Caution: NaOH is caustic and the dissolution is exothermic. Allow it to dissolve completely. It is critical to use fresh, solid NaOH, as old solutions can be unreliable.[14][15]
 3. Weigh and add 47 g of boric acid to the NaOH solution.
 4. Stir until all powders are completely dissolved. Boric acid may dissolve slowly; gentle heating can be applied if the solution remains cloudy.[14]
 5. Once dissolved, transfer the solution to a graduated cylinder and add dH₂O to a final volume of 1 L.
 6. The final pH should be approximately 8.2. Do not adjust with strong acids or bases, as this will significantly alter the ionic strength.[16]
 7. Store the 20X stock solution at room temperature.

Protocol 2: Preparation of 1X SB Agarose Gel and Running Buffer

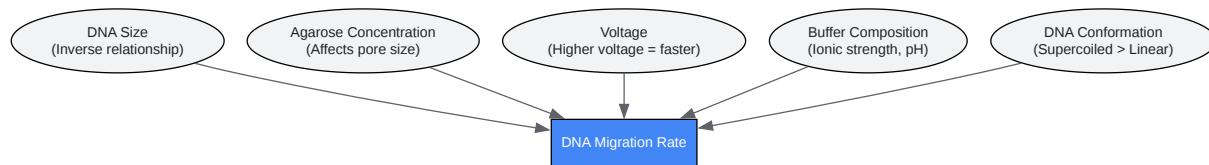

- Prepare 1X Working Buffer: Dilute the 20X SB stock solution 1:20 with nuclease-free dH₂O. For example, add 50 mL of 20X SB stock to 950 mL of dH₂O to make 1 L of 1X running buffer.
- Cast the Agarose Gel:

1. Weigh the desired amount of agarose powder and add it to a flask containing the required volume of 1X SB buffer (e.g., for a 100 mL 1% gel, use 1 g of agarose in 100 mL of 1X SB buffer).
2. Heat the mixture in a microwave or on a hot plate until the agarose is completely dissolved and the solution is clear.[\[17\]](#)
3. Allow the solution to cool for a few minutes until it is safe to touch (~50-60°C).
4. Add your DNA stain (e.g., ethidium bromide, SYBR Safe) at the recommended concentration and mix gently.
5. Pour the molten agarose into the gel casting tray with the comb in place and allow it to solidify for 20-30 minutes.[\[17\]](#)

- Run the Gel:
 1. Once the gel is solid, remove the comb and place the tray into the electrophoresis tank.
 2. Fill the tank with fresh 1X SB running buffer until the gel is submerged.[\[4\]](#)[\[17\]](#)
 3. Carefully load your DNA samples (mixed with loading dye) into the wells.
 4. Connect the electrodes and run the gel at the desired voltage (e.g., 150-300V). Monitor the gel to prevent overheating, especially on the first run with a new buffer preparation.


Visual Troubleshooting Guides

The following diagrams illustrate key workflows and relationships to help diagnose issues with your experiments.



[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for common electrophoresis issues.

[Click to download full resolution via product page](#)

Caption: Workflow for preparing SB buffer and running an agarose gel.

[Click to download full resolution via product page](#)

Caption: Key factors influencing DNA migration speed in agarose gels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Troubleshooting Common Electrophoresis Problems and Artifacts [labx.com]
- 2. Sodium borate buffer gel problems - General Lab Techniques [protocol-online.org]
- 3. Iclane.net [iclane.net]
- 4. reddit.com [reddit.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. Troubleshoot SB buffer electrophoresis problem - General Lab Techniques [protocol-online.org]
- 7. bitesizebio.com [bitesizebio.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. gatescientific.com [gatescientific.com]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. Nucleic Acid Gel Electrophoresis Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. geneticeducation.co.in [geneticeducation.co.in]

- 13. biology.stackexchange.com [biology.stackexchange.com]
- 14. utminers.utep.edu [utminers.utep.edu]
- 15. Sodium Borate Buffer - Biochemistry [protocol-online.org]
- 16. Common artifacts and mistakes made in electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. static.igem.org [static.igem.org]
- To cite this document: BenchChem. [Inconsistent results with homemade sodium borate electrophoresis buffer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1171842#inconsistent-results-with-homemade-sodium-borate-electrophoresis-buffer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com